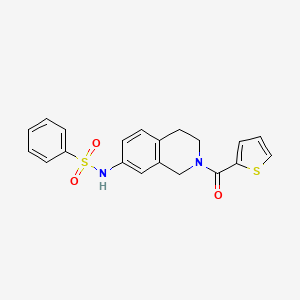

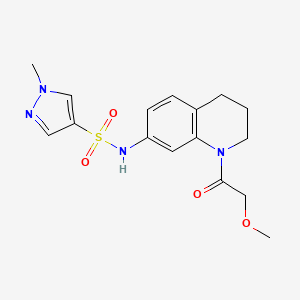

![molecular formula C18H12Cl2N4OS B2968079 3-((3,4-dichlorobenzyl)thio)-5-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one CAS No. 897616-12-5](/img/structure/B2968079.png)

3-((3,4-dichlorobenzyl)thio)-5-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of similar compounds was confirmed by single crystal X-ray crystallography . The structure of these compounds is likely to be influenced by electronic factors according to DFT calculations .Chemical Reactions Analysis

The chemical reactions of similar compounds involve thermal retro Diels–Alder (RDA) reactions . This reaction resulted in the target compounds as single products .Scientific Research Applications

Synthesis and Biological Evaluation

- A study presented the synthesis of 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines, demonstrating significant activity as serotonin 5-HT6 receptor antagonists. This research suggests a pathway for developing potent and selective ligands for therapeutic applications (Ivachtchenko et al., 2010).

- Another research focused on the structural elucidation and antimicrobial evaluation of [1,2,4]Triazolo[4,3-a]pyrimidines, highlighting their synthesis and potential antimicrobial activities. This opens avenues for the development of new antimicrobial agents (Gomha et al., 2018).

Structural Analysis and Antimicrobial Activity

- Novel fused [1,2,4]triazolo[3,4-b][1,3,4]thiadiazol derivatives were synthesized, with a focus on their structural properties and potential biological activities. This study contributes to the understanding of the chemical framework necessary for biological efficacy (Nagaraju et al., 2013).

- The development and in vitro activity assessment of 1,2,4-triazolo[4,3-a]pyrimidine oxazolidinone antibacterial agents were detailed, indicating the potential of these compounds as potent inhibitors of gram-positive pathogens (Khera et al., 2011).

Mechanistic Insights and Drug Development

- Insights into the synthesis of pyrido[3′,2′:4,5]thieno[2,3-e][1,2,4]triazolo[4,3-a] pyrimidin-5(4H)-ones were provided, offering a basis for further exploration of their biological properties and therapeutic potentials (Davoodnia et al., 2008).

- A study on PhI(OAc)2-mediated regioselective synthesis of 5-Guanidino-1,2,4-thiadiazoles and 1,2,4-Triazolo[1,5-a]pyridines via oxidative N–S and N–N bond formation showcased a novel approach to constructing biologically important derivatives, highlighting a scalable and efficient method with excellent regioselectivity (Nagaraju et al., 2019).

properties

IUPAC Name |

3-[(3,4-dichlorophenyl)methylsulfanyl]-5-phenyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12Cl2N4OS/c19-13-7-6-11(8-14(13)20)10-26-18-23-22-17-21-16(25)9-15(24(17)18)12-4-2-1-3-5-12/h1-9H,10H2,(H,21,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDYFLLSCJXOTIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)NC3=NN=C(N23)SCC4=CC(=C(C=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12Cl2N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

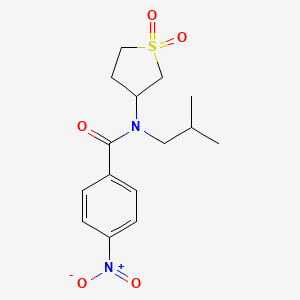

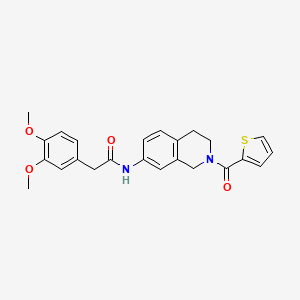

![2-cyclopentyl-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide](/img/structure/B2967996.png)

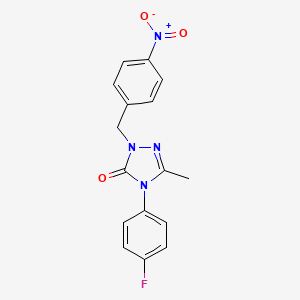

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2967998.png)

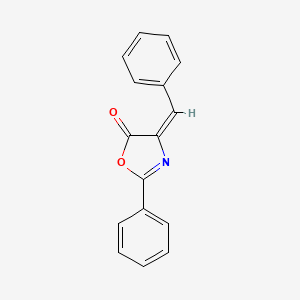

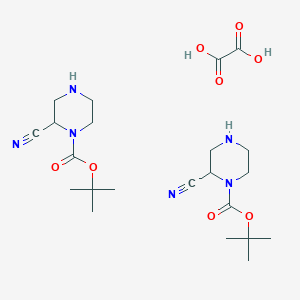

![7-Cyanoimidazo[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B2968001.png)

![(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(pyridin-3-yl)methanone](/img/structure/B2968007.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-isobutoxybenzenesulfonamide](/img/structure/B2968008.png)

![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2968009.png)

![2-[(4-Chloropyridin-2-yl)formamido]-4-(methylsulfanyl)butanoic acid](/img/structure/B2968016.png)